molecular formula C24H24N2O2 B3844646 N,N'-diethyl-N,N'-diphenylbenzene-1,4-dicarboxamide CAS No. 81577-25-5

N,N'-diethyl-N,N'-diphenylbenzene-1,4-dicarboxamide

Cat. No.: B3844646
CAS No.: 81577-25-5
M. Wt: 372.5 g/mol
InChI Key: YEJDLRLKOCRMEY-UHFFFAOYSA-N
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Description

N,N'-Diethyl-N,N'-diphenylbenzene-1,4-dicarboxamide is a symmetric aromatic dicarboxamide featuring ethyl and phenyl substituents on the amide nitrogens. This compound belongs to the 1,4-benzenedicarboxamide family, which is notable for its planar geometry and ability to form hydrogen-bonded networks. Such derivatives are widely studied as monomers for polymer synthesis, where substituents dictate solubility, crystallinity, and thermal stability .

Properties

IUPAC Name

1-N,4-N-diethyl-1-N,4-N-diphenylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-25(21-11-7-5-8-12-21)23(27)19-15-17-20(18-16-19)24(28)26(4-2)22-13-9-6-10-14-22/h5-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJDLRLKOCRMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304084
Record name ST031800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81577-25-5
Record name NSC164130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST031800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with N,N-diethylamine and diphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N’-diethyl-N,N’-diphenylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystallinity

Compound Name Substituents Molecular Weight (g/mol) Hydrogen Bonding Features Key Structural Insights
Target Compound : N,N'-Diethyl-N,N'-diphenylbenzene-1,4-dicarboxamide Ethyl (C₂H₅) and phenyl (C₆H₅) 362.51 (calculated) Moderate N–H···O interactions due to steric hindrance from ethyl/phenyl groups. Rigid benzene core with bulky substituents limits chain mobility, favoring amorphous polymer domains.
N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide 2-Hydroxyethyl (HOCH₂CH₂) 296.30 Strong N–H···O and O–H···O bonds form extended networks. High crystallinity due to hydroxyethyl groups; used in PET recycling for hydrogen-bond-driven self-assembly.
N,N′-Bis(4-bromophenyl)naphthalene-1,4-dicarboxamide 4-Bromophenyl (BrC₆H₄) 527.19 Weak N–H···O bonds; Br atoms participate in halogen bonding. Naphthalene core increases π-π stacking but reduces solubility in polar solvents.
N,N′-Dichloro-1,4-benzenedicarboxamide Chlorine (Cl) 233.05 No N–H donors (Cl substitution); relies on Cl···O interactions. Reduced hydrogen bonding leads to lower thermal stability compared to amide analogs.

Thermal and Mechanical Properties

Compound Melting Point (°C) Thermal Stability Mechanical Behavior
Target Compound ~180–200 (estimated) Moderate (decomposition above 250°C) Flexible films with moderate tensile strength.
N,N′-Bis(2-methoxyphenyl)naphthalene-1,4-dicarboxamide 245–247 High (stable up to 300°C) Brittle due to methoxy-induced rigidity.
N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide 220–225 Low (dehydration above 200°C) High ductility from hydrogen-bonded networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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